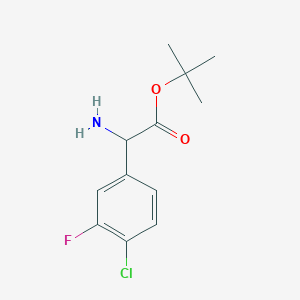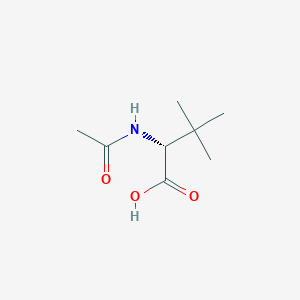![molecular formula C8H12N2OS B2493319 4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine CAS No. 1936271-75-8](/img/structure/B2493319.png)
4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and an oxolane ring. The compound has a molecular formula of C8H12N2OS and a molecular weight of 184.26 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of oxolane derivatives with thiazole precursors under controlled conditions. One common method involves the use of oxolane-3-carboxaldehyde and 2-aminothiazole as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .
化学反応の分析
Types of Reactions
4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
科学的研究の応用
4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the oxolane ring may enhance the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
- 4-[(Oxolan-2-yl)methyl]-1,3-thiazol-2-amine
- 2-Thiazolemethanamine, N-[(tetrahydro-3-furanyl)methyl]
Uniqueness
4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine is unique due to the specific positioning of the oxolane ring at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may confer unique properties, such as enhanced stability or selectivity in biological systems .
特性
IUPAC Name |
4-(oxolan-3-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-8-10-7(5-12-8)3-6-1-2-11-4-6/h5-6H,1-4H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEPGPFOXCJTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)



![1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2493242.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)
![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2493245.png)




![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)

